N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridazinyl group linked to a benzamide moiety through a thioether linkage, with an acetamidophenyl substituent. Its complex structure suggests potential biological activity and utility in scientific research.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound may have therapeutic potential, particularly as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Target of Action
The primary target of this compound, also known as SGX-523, is the MET receptor tyrosine kinase . The MET receptor plays a crucial role in the development and progression of cancer .
Mode of Action
The compound acts as a selective inhibitor of the MET receptor tyrosine kinase . It inhibits MET autophosphorylation and signaling, thereby disrupting the pathways that promote cancer cell growth and survival . Additionally, it activates cysteine-aspartic acid protease 3 (caspase 3) , an enzyme involved in the apoptosis signaling cascade .
Biochemical Pathways
The inhibition of MET disrupts several biochemical pathways involved in cell proliferation, survival, and angiogenesis . By activating caspase 3, the compound triggers the apoptosis pathway, leading to programmed cell death .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound and its therapeutic efficacy .
Result of Action
The compound’s action results in the inhibition of cancer cell growth and survival, and the induction of apoptosis . This can lead to the reduction of tumor size and potentially halt the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Thioether Formation: The pyridazinyl intermediate is then reacted with a thiol derivative to form the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Amidation: The final step involves the coupling of the thioether intermediate with 3-acetamidophenylamine under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetamidophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide
- N-(3-acetamidophenyl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetamide
- N-(3-acetamidophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Uniqueness
N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activity and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-[6-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-14(27)22-16-8-5-9-17(12-16)23-19(28)13-30-20-11-10-18(25-26-20)24-21(29)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,27)(H,23,28)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWVVUDOSAZXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.